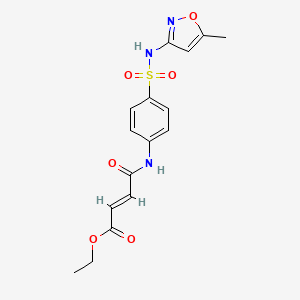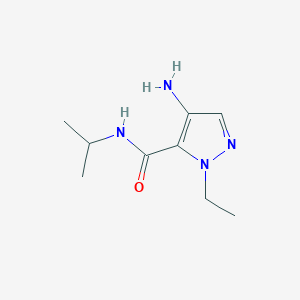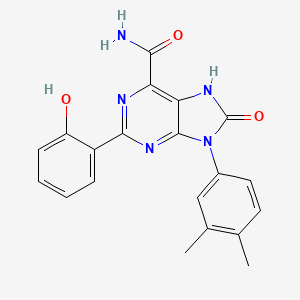
(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate” is a chemical compound with the molecular formula C16H17N3O6S and a molecular weight of 379.39. It is related to sulfamethoxazole, a compound used in antibiotics .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, a mixture of acid 2 (5 mmol, 1.63 g), 4-aminobenzenesulfonamide (6 mmol, 1.03 g) and DMSO (10 mL) triethyl amine (19 mmol, 2.7 mL, dropwise) and HBTU (6.3 mmol, 2.4 g) were added and the mixture was stirred for 20 h at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of compounds structurally related to (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate and their potential antimicrobial activity. For instance, a study by Gein et al. (2020) focused on the synthesis of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, exploring their antimicrobial properties (Gein et al., 2020).
Chemical Characterization and Analytical Studies
Another aspect of research involves the detailed chemical characterization and analytical studies of compounds with similar structures. Mutar and Ali (2021) prepared and characterized amino {4-hydroxy-3-[(E)-{4-[(5-methylisoxazol-3-yl) sulfamoyl] phenyl} diazenyl] phenyl} acetic acid and its derivatives, focusing on their solubility, pH effects, and ionization constants (Mutar & Ali, 2021).
Asymmetric Synthesis in Alkaloid Synthesis
The role of similar compounds in asymmetric synthesis, particularly for alkaloid synthesis, has been explored. Hirai et al. (1992) investigated the asymmetric intramolecular Michael reaction of compounds like ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, highlighting their use in the construction of chiral building blocks for enantioselective alkaloid synthesis (Hirai et al., 1992).
Development of Novel Azo and Diazo Dyes
Research has also focused on the development of novel azo and diazo dyes using related compounds. The study by Mutar and Ali (2021) is an example where the properties of these dyes were analyzed for potential applications (Mutar & Ali, 2021).
Application in Drug Metabolism Studies
Furthermore, related compounds have been used in drug metabolism studies. Zmijewski et al. (2006) utilized a compound with a similar structure in biocatalytic systems to produce mammalian metabolites for structural characterization and drug metabolism research (Zmijewski et al., 2006).
Future Directions
properties
IUPAC Name |
ethyl (E)-4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-10H,3H2,1-2H3,(H,17,20)(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBKTXSKPVXTIC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)
![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)




![3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2639140.png)
![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)




![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2639150.png)